BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Characterization Guide: 2-Bromo-
5-chloro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest |

Compound Name: 2-Bromo-5-chloro-4-nitropyridine
CAS No.: 1805185-41-4
Cat. No.: B1447314
. J

Structural Overview & Theoretical Framework

Compound: 2-Bromo-5-chloro-4-nitropyridine CAS: 1805185-41-4 (Isomer specific) Formula:
C

H

BrCIN

@)

Molecular Weight: 237.44 g/mol

The molecule features a pyridine core substituted at three positions, leaving only two protons at
the C3 and C6 positions. The electronic environment is dominated by the electron-withdrawing
nature of the nitro group (C4), the inductive withdrawal of the halogens (Br at C2, Cl at C5),

and the pyridine nitrogen.

Structural Diagram & Numbering

The numbering starts at the pyridine nitrogen (1) and proceeds toward the bromine (2).
e Position 1: Nitrogen (N)[1]

e Position 2: Bromine (-Br)[2][3][4]
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Position 3: Proton (H

)

Position 4: Nitro (-NO

)

Position 5: Chlorine (-CI)[4][5]

Position 6: Proton (H

Mass Spectrometry (MS) Data

Mass spectrometry is the primary tool for confirming the presence of the halogenated motif.
The interaction between Bromine (

Br/

Br

1:[6][7][8]1) and Chlorine (
cl/

Cl

3:[5][6]1) creates a distinct isotopic envelope.

Isotopic Pattern Analysis

The molecular ion cluster will span from m/z 236 to 240. The relative intensities are calculated
based on the binomial expansion of natural abundances.
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] Isotope . Relative
lon Species . m/z (Nominal)
Composition Abundance (Calc.)
M Br,
236 100% (Base)
Cl
(
Br,
M+2 Cl) + ( 238 ~133%
Br,
Cl)
Br,
M+4 240 ~33%
Cl

Note: The M+2 peak is the tallest in the cluster (approx 4:3 ratio vs M+) because it represents

two probability pathways (

Br+
Cl and
Br+

cl).

Fragmentation Pathway (EI/ESI)

Under Electron Impact (EIl) or Collision-Induced Dissociation (CID), the molecule follows a

predictable breakdown:

e Loss of NO

: The most labile group, typically resulting in [M-46]
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e Loss of Halogen: Subsequent loss of Cl or Br radical.

» Ring Fragmentation: Loss of HCN from the pyridine core.

Molecular lon -NO2 (46 u m/z[’\ig-O’;‘J%ZZ]/;.M -Cl(35u ['\rnn-/zN:PSZSI-lgg+ Ring Opening Ring Fragmentation
[M]+ m/z 236/238/240 : -~ Loss of HCN
(Aryl Cation) (Bromopyridinyl)

Click to download full resolution via product page

Figure 1: Predicted fragmentation pathway for 2-Bromo-5-chloro-4-nitropyridine showing the
sequential loss of the nitro group and halogens.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the specific substitution pattern, the

H NMR spectrum is simple (two singlets), while the

C NMR provides information on the quaternary carbons.

H NMR (Proton)
Solvent: DMSO-d

(Recommended for solubility and preventing overlap with residual CHCI

). Reference: TMS (0.00 ppm) or DMSO residual peak (2.50 ppm).
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Shift ( Coupling ( Assignment
Proton Position Multiplicity

ppm) Hz) Logic

Most
deshielded

due to

H-6 c6 Singlet (s) 8.85-8.95 <10 -position to

Nitrogen and
ortho-Cl

effect.

Deshielded

H-3 C3 Singlet (s) 8.40 - 8.55 <1.0 by ortho-NO

and ortho-Br.

Technical Note: While H3 and H6 are technically para to each other (positions 2,5 relative), the
coupling constant (

) is typically negligible in this rigid heteroaromatic system, appearing as sharp singlets.

C NMR (Carbon)

Solvent: DMSO-d
Predicted Signals: 5 distinct carbon environments.
e C-6 (C-H): ~152 ppm (Deshielded by N and CI).
e C-4(C-NO

): ~155 ppm (Deshielded by NO

, Ips0).

e C-2 (C-Br): ~142 ppm (Ipso to Br,

to N).
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e C-5(C-CI): ~130 ppm (Ipso to ClI).

¢ C-3 (C-H): ~124 ppm (Shielded relative to others, but deshielded by NO

Infrared Spectroscopy (IR)

IR is critical for confirming the nitro group functionality, which is distinct from the starting
material (2-bromo-5-chloropyridine).

Wavenumber (cm

Functional Group Mode Intensity
)
NO
Asymmetric Stretch 1530 - 1550 Strong
(Ar)
NO
Symmetric Stretch 1340 - 1360 Strong
(Ar)
Pyridine Ring )
C=C/C=N . 1580 - 1600 Medium
Breathing
C-Cl Stretch 1050 - 1080 Medium
C-Br Stretch 600 - 700 Weak/Fingerprint

Experimental Protocols
Protocol A: NMR Sample Preparation

To ensure high-resolution data free from concentration effects:
¢ Mass: Weigh 5-10 mg of the solid compound.
e Solvent: Dissolve in 0.6 mL of DMSO-d

(99.9% D). CDCI
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may be used, but polar nitro-pyridines often show better resolution in DMSO.

« Filtration: If the solution is cloudy, filter through a cotton plug within a glass pipette directly
into the NMR tube to remove inorganic salts (e.g., NaBr/NaCl from synthesis).

e Acquisition: Run 16 scans for

H and minimum 512 scans for

C.

Protocol B: LC-MS Method

e Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5
m).

» Mobile Phase:
o A: Water + 0.1% Formic Acid.
o B: Acetonitrile + 0.1% Formic Acid.

o Gradient: 5% B to 95% B over 10 minutes.

o Detection: UV at 254 nm and ESI (+) Mode.

e Note: The compound may ionize poorly in ESI+ due to electron-deficient ring. If signal is low,
try APCI or ESI (-) mode (looking for [M+HCOOQO]

adducts).

Summary of Characterization Data
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Technique Key Parameter Value/Observation
Appearance Physical State Pale yellow to beige solid
Molecular lon ( miz 236, 238, 240 (Pattern:
MS (ESI)
3:4:1)
)
H NMR H-6 Shift 8.90 ppm (s)
H NMR H-3 Shift 8.45 ppm (s)
1540 cm
IR Nitro Bands (asym), 1350 cm
(sym)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Characterization Guide: 2-Bromo-5-
chloro-4-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1447314#spectroscopic-data-nmr-ir-ms-for-2-bromo-
5-chloro-4-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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